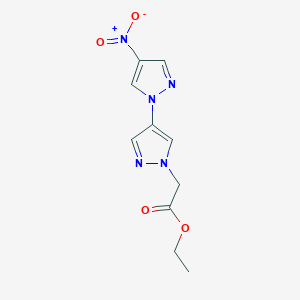

Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate is a chemical compound with the molecular formula C10H11N5O4 and a molecular weight of 265.23 g/mol . This compound is part of the pyrazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves several steps. One common method includes the nitration of 1,4’-bipyrazole followed by esterification. The reaction conditions typically involve the use of strong acids like nitric acid for nitration and alcohols like ethanol for esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.

Scientific Research Applications

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential in biological assays and as enzyme inhibitors.

Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly for its anti-inflammatory and antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate can be compared with other nitropyrazole derivatives, such as:

4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: This compound has similar nitration patterns but different functional groups, leading to distinct properties and applications.

3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Another nitrogen-rich energetic material with unique thermal stability and energetic properties.

Ethyl (4-nitro-1’H-1,4’-bipyrazol-1’-yl)acetate stands out due to its specific ester functional group, which can be easily modified for various applications.

Biological Activity

Ethyl (4-nitro-1'H-1,4'-bipyrazol-1'-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Bipyrazole derivatives have garnered attention for their diverse biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. The introduction of a nitro group in such compounds often enhances their pharmacological profiles. This compound is one such derivative that exhibits significant biological potential.

2. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-nitro-1H-pyrazole with ethyl acetate under acidic conditions. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

3.1 Antimicrobial Activity

Studies have demonstrated that bipyrazole derivatives possess notable antimicrobial properties. For instance, a comparative analysis showed that this compound exhibited effective inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

3.2 Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in vitro using COX inhibition assays. The compound showed significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses.

Case Study: In a recent study involving animal models, administration of the compound resulted in a marked reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

The mechanism underlying the biological activities of this compound may involve:

- Inhibition of Cyclooxygenase Enzymes: The nitro group may enhance binding affinity to COX enzymes.

- Antioxidant Properties: The compound has shown radical scavenging activity in DPPH assays, suggesting it can mitigate oxidative stress.

5. Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding interactions between this compound and target proteins involved in inflammation and microbial resistance. These studies provide insights into the structural requirements for bioactivity.

6. Conclusion

This compound represents a promising candidate for further development as a therapeutic agent due to its multifaceted biological activities. Continued research is warranted to explore its full potential and elucidate its mechanisms of action.

Properties

Molecular Formula |

C10H11N5O4 |

|---|---|

Molecular Weight |

265.23 g/mol |

IUPAC Name |

ethyl 2-[4-(4-nitropyrazol-1-yl)pyrazol-1-yl]acetate |

InChI |

InChI=1S/C10H11N5O4/c1-2-19-10(16)7-13-5-8(3-11-13)14-6-9(4-12-14)15(17)18/h3-6H,2,7H2,1H3 |

InChI Key |

OADMRQLPFKOFTR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=C(C=N1)N2C=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.